Dasycarpol

Übersicht

Beschreibung

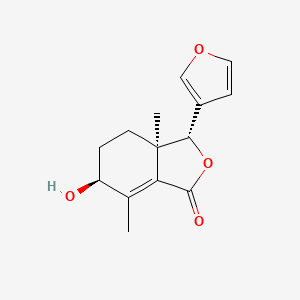

Dasycarpol is a natural triterpenoid compound found in several plants . It has a molecular formula of C14H16O4 and a molecular weight of 248.27 .

Synthesis Analysis

Dasycarpol is a product of microbial transformation of fraxinellone by Aspergillus niger (AS 3.421) . It shows moderate cytotoxicity against A549 cells .

Molecular Structure Analysis

The molecular structure of Dasycarpol can be represented by the SMILES notation: C[C@]12C(C(O[C@H]2C3=COC=C3)=O)=C(C@HO)C .

Physical And Chemical Properties Analysis

Dasycarpol is an oil-like substance . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Wissenschaftliche Forschungsanwendungen

Functional Carbohydrates Production

Dasycarpol is involved in the production of functional carbohydrates. It plays a role in the development of functional carbohydrate-related enzymes in the food industry .

Citric Acid Production

Dasycarpol has been found to enhance citric acid production through Aspergillus niger. Citric acid is a vital agricultural commodity utilized across various industries such as food, beverages, pharmaceuticals, agriculture, detergents, and cosmetics .

Natural Compounds Applications

Dasycarpol is a natural compound with a dynamic field of applications. It presents new applications for known products, new methodologies to obtain new products, or the evaluation of a given application .

Bioactivity of Degraded Limonoids

Dasycarpol, as a degraded limonoid, has been found to have bioactivity. It is an excellent structural lead to consider for the total or semi-synthesis of more potent derivatives with the aim of discovering new hits and clarifying their modes of action .

Brine Shrimp Lethality Test (BST)

Dasycarpol has been used in the Brine Shrimp Lethality Test (BST). It has been isolated from the roots of Melia azedarach and showed significant activity in the BST .

Neuroprotective Properties

Dasycarpol has been found to have neuroprotective properties. It has been isolated from the root bark of Dictamnus dasycarpus .

Wirkmechanismus

Target of Action

Dasycarpol, also known as 6?-Hydroxyfraxinellone, is a product of microbial transformation of fraxinellone by Aspergillus niger . It shows moderate cytotoxicity against A549 cells , suggesting that its primary targets could be cellular components involved in cell proliferation and survival.

Mode of Action

Its cytotoxic activity suggests that it may interact with its targets to inhibit cell proliferation and induce cell death

Result of Action

Dasycarpol shows moderate cytotoxicity against A549 cells , indicating that it may have potential anti-cancer properties. The molecular and cellular effects of Dasycarpol’s action, such as changes in cell morphology, cell cycle progression, and gene expression, are areas of ongoing research.

Eigenschaften

IUPAC Name |

(3R,3aR,6S)-3-(furan-3-yl)-6-hydroxy-3a,7-dimethyl-3,4,5,6-tetrahydro-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-8-10(15)3-5-14(2)11(8)13(16)18-12(14)9-4-6-17-7-9/h4,6-7,10,12,15H,3,5H2,1-2H3/t10-,12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEUBPHEBYXFLM-VHRBIJSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)OC(C2(CCC1O)C)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=O)O[C@H]([C@@]2(CC[C@@H]1O)C)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,3aR,6S)-3-(furan-3-yl)-6-hydroxy-3a,7-dimethyl-3,4,5,6-tetrahydro-2-benzofuran-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.